

# An In-Depth Technical Guide to the Mechanism of Action of BMS-813160

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2][3] These receptors and their respective ligands, primarily CCL2 for CCR2 and CCL3, CCL4, and CCL5 for CCR5, are integral to the migration and infiltration of inflammatory monocytes, macrophages, and other immune cells into tissues.[1][4] By competitively binding to and inhibiting the signaling of both CCR2 and CCR5, BMS-813160 effectively disrupts these chemotactic pathways. This mechanism of action has significant implications for the treatment of various inflammatory conditions and is being actively investigated in the context of cancer immunotherapy for its potential to modulate the tumor microenvironment and enhance anti-tumor immune responses.[1][5]

# Core Mechanism of Action: Dual Antagonism of CCR2 and CCR5

**BMS-813160** functions as a competitive antagonist at both the CCR2 and CCR5 receptors. This dual antagonism is critical as both receptors are often co-expressed on immunosuppressive cells within the tumor microenvironment and are implicated in a range of inflammatory diseases.[1][5] The binding of **BMS-813160** to these G protein-coupled receptors (GPCRs) prevents the conformational changes necessary for receptor activation by their



cognate chemokines.[1] Consequently, the downstream signaling cascades that mediate cellular chemotaxis, activation, and survival are inhibited.

# Quantitative Data on Receptor Binding and Functional Activity

The potency and selectivity of **BMS-813160** have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Assay Type             | Target     | Ligand      | Cell Type                                         | IC50 (nM) |
|------------------------|------------|-------------|---------------------------------------------------|-----------|
| Radioligand<br>Binding | Human CCR2 | 125I-CCL2   | Human<br>Peripheral Blood<br>Mononuclear<br>Cells | 6.2[2]    |
| Radioligand<br>Binding | Human CCR5 | 125I-MIP-1β | Human<br>Peripheral T<br>Cells                    | 3.6[2]    |
| Chemotaxis             | Human CCR2 | CCL2        | Human THP-1<br>Cells                              | 0.8[2]    |
| Chemotaxis             | Human CCR5 | МІР-1β      | Human<br>Peripheral T<br>Cells                    | 1.1[2]    |
| CD11b<br>Upregulation  | Human CCR2 | CCL2        | Human Whole<br>Blood                              | 4.8[2]    |
| CD11b<br>Upregulation  | Human CCR5 | МІР-1β      | Human Whole<br>Blood                              | 5.7[2]    |

Table 1: In Vitro Activity of BMS-813160



| Species | Route | Dose (mg/kg) | Bioavailability<br>(F%) | Oral AUC<br>(nM·h) |
|---------|-------|--------------|-------------------------|--------------------|
| Mouse   | Oral  | 10           | 100%                    | 5406[3]            |
| Rat     | Oral  | 10           | 94%                     | 6500[3]            |
| Dog     | Oral  | 1            | 61%                     | 1230[3]            |
| Monkey  | Oral  | 1            | 63%                     | 1300[3]            |

Table 2: Pharmacokinetic Properties of BMS-813160 in Preclinical Species

## Signaling Pathways Modulated by BMS-813160

As a dual antagonist of CCR2 and CCR5, **BMS-813160** blocks the initiation of multiple downstream signaling pathways that are crucial for cell migration and function.



Click to download full resolution via product page

Figure 1: Simplified CCR2 signaling pathway and the inhibitory action of BMS-813160.





Click to download full resolution via product page

Figure 2: Overview of the CCR5 signaling cascade blocked by BMS-813160.

# Experimental Protocols In Vitro Assays

Radioligand Binding Assay:

- Objective: To determine the binding affinity of BMS-813160 to human CCR2 and CCR5.
- Materials:
  - Human peripheral blood mononuclear cells (for CCR2) or human peripheral T cells (for CCR5).
  - 125I-labeled CCL2 (for CCR2) or 125I-labeled MIP-1β (for CCR5) as the radioligand.
  - BMS-813160 at various concentrations.
  - Binding buffer and wash buffer.
  - Glass fiber filter plates.



- Scintillation counter.
- Procedure:
  - Cell membranes expressing the target receptor are prepared.
  - A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of BMS-813160.
  - The reaction is allowed to reach equilibrium.
  - The mixture is then filtered through the glass fiber filter plates to separate bound from unbound radioligand.
  - The filters are washed to remove non-specifically bound radioligand.
  - The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
  - The IC50 value is calculated from the competition binding curve.[1]

#### Chemotaxis Assay:

- Objective: To assess the functional ability of BMS-813160 to inhibit chemokine-induced cell migration.
- Materials:
  - Human THP-1 cells (for CCR2) or human peripheral T cells (for CCR5).
  - CCL2 (for CCR2) or MIP-1β (for CCR5) as the chemoattractant.
  - BMS-813160 at various concentrations.
  - Transwell inserts with a porous membrane.
  - Assay medium.
  - Fluorescent dye for cell labeling (e.g., Calcein-AM).



Fluorescence plate reader.

#### Procedure:

- The lower chamber of the transwell plate is filled with assay medium containing the chemoattractant.
- The cells, pre-incubated with different concentrations of BMS-813160 or vehicle control, are added to the upper chamber of the transwell insert.
- The plate is incubated to allow cell migration through the porous membrane towards the chemoattractant gradient.
- After the incubation period, the non-migrated cells in the upper chamber are removed.
- The number of migrated cells in the lower chamber is quantified, often by lysing the cells and measuring the fluorescence of a pre-loaded dye.
- The IC50 value for the inhibition of chemotaxis is determined.[1]

### In Vivo Model

Thioglycollate-Induced Peritonitis Model:

- Objective: To evaluate the in vivo efficacy of BMS-813160 in inhibiting inflammatory cell migration.
- Animal Model: Human-CCR2 knock-in mice are often used due to the moderate activity of BMS-813160 on the murine CCR2 receptor.[1]
- Materials:
  - Sterile 4% thioglycollate solution.
  - BMS-813160 formulated for oral administration.
  - Phosphate-buffered saline (PBS).
  - Flow cytometer and antibodies for cell surface markers (e.g., CD11b, Ly6G, F4/80).



#### Procedure:

- Mice are orally administered with BMS-813160 or vehicle control. Dosing can be done in a
  preventative mode, where the compound is given before the inflammatory stimulus.[1]
- One hour after the first dose of BMS-813160, peritonitis is induced by intraperitoneal injection of thioglycollate.
- BMS-813160 administration is continued at specified intervals (e.g., twice daily).
- After a defined period (e.g., 48 hours), the mice are euthanized, and the peritoneal cavity is lavaged with PBS to collect the infiltrated cells.[1]
- The collected cells are counted and stained with fluorescently labeled antibodies to identify and quantify different immune cell populations (e.g., monocytes, macrophages, neutrophils) using flow cytometry.
- The dose-dependent reduction in the number of inflammatory monocytes and macrophages in the peritoneum is determined.

## **Clinical Development**

**BMS-813160** has been evaluated in several clinical trials, primarily in the context of advanced solid tumors, often in combination with other anti-cancer agents.





Click to download full resolution via product page

Figure 3: Generalized workflow for clinical trials involving BMS-813160.

### **Key Clinical Trials**

- NCT03184870: A Phase 1b/2 study evaluating the safety, tolerability, and preliminary efficacy
  of BMS-813160 alone or in combination with chemotherapy (FOLFIRI or nab-paclitaxel plus
  gemcitabine) or nivolumab in patients with metastatic colorectal and pancreatic cancers.[6]
   [7]
- NCT03767582: A Phase 1/2 trial investigating the combination of nivolumab and BMS-813160 with or without GVAX pancreas vaccine following chemotherapy and radiotherapy for locally advanced pancreatic ductal adenocarcinomas.[8]



### Conclusion

**BMS-813160** is a potent dual antagonist of CCR2 and CCR5 that effectively inhibits the migration of key inflammatory immune cells. Its mechanism of action, supported by robust preclinical data, provides a strong rationale for its clinical investigation in oncology and inflammatory diseases. By disrupting the chemotactic signals that recruit immunosuppressive cells to the tumor microenvironment, **BMS-813160** holds the potential to enhance the efficacy of other immunotherapies and conventional cancer treatments. Further clinical evaluation is ongoing to fully elucidate its therapeutic utility.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. BMS-813160: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BMS-813160: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mayo.edu [mayo.edu]
- 7. BMS-813160 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Mechanism of Action of BMS-813160]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606254#bms-813160-mechanism-of-action]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com